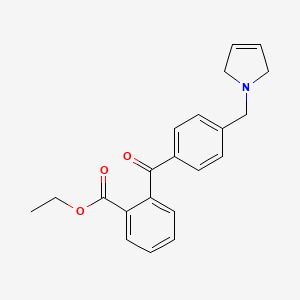
Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Übersicht
Beschreibung
The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is a biologically active scaffold known to possess diverse activities . The compound also seems to contain a benzoyl group and an ethyl benzoate group, which are common in various organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrole ring and the benzoyl and ethyl benzoate groups. The structure-activity relationship of pyrrole compounds has been studied extensively .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present in the molecule. Pyrrole compounds are known to undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrrole itself is a colorless volatile liquid that reacts with most common chemical reagents .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Biotechnology
- Application : This compound has been used to improve monoclonal antibody production in a Chinese hamster ovary cell culture .
- Method : The compound was added to the cell culture, where it suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
- Results : The compound was found to increase monoclonal antibody production. It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
-
Scientific Field: Medicinal Chemistry
- Application : Pyrrole subunit, a part of the compound, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
- Method : The method of application varies depending on the specific therapeutic use. For example, in the case of antitumor agents, the compound may be administered directly to the patient in a suitable form .
- Results : The results or outcomes obtained would depend on the specific therapeutic use. For example, in the case of antitumor agents, the effectiveness of the treatment would be measured in terms of tumor size reduction, survival rates, etc .
-
Scientific Field: Organic Chemistry
- Application : The compound “ETHYL 2-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE” is a chemical compound that can be used in various organic synthesis .
- Method : The method of application would depend on the specific synthesis process. It could be used as a reagent, catalyst, or intermediate in various chemical reactions .
- Results : The results would depend on the specific synthesis process. The compound could help in the formation of new chemical bonds, increase the yield of the reaction, or improve the selectivity of the reaction .
-
Scientific Field: Medicinal Chemistry
- Application : The compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture .
- Method : The compound was added to the cell culture, where it suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
- Results : The compound was found to increase monoclonal antibody production. It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
-
Scientific Field: Organic Chemistry
- Application : The compound “ETHYL 2-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE” is a chemical compound that can be used in various organic synthesis .
- Method : The method of application would depend on the specific synthesis process. It could be used as a reagent, catalyst, or intermediate in various chemical reactions .
- Results : The results would depend on the specific synthesis process. The compound could help in the formation of new chemical bonds, increase the yield of the reaction, or improve the selectivity of the reaction .
-
Scientific Field: Medicinal Chemistry
- Application : The compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture .
- Method : The compound was added to the cell culture, where it suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
- Results : The compound was found to increase monoclonal antibody production. It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-12H,2,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZPSASIHVVMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643020 | |
| Record name | Ethyl 2-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate | |
CAS RN |
898763-89-8 | |
| Record name | Ethyl 2-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



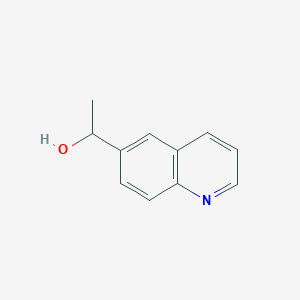
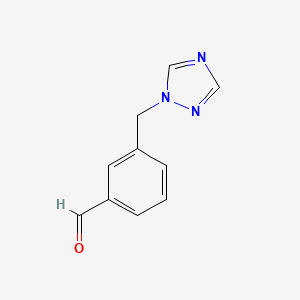
![2-Amino-5-[(2-bromoacryloyl)amino]benzene-1-sulfonic acid](/img/structure/B1613008.png)
![5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1613009.png)
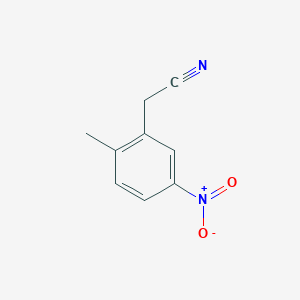

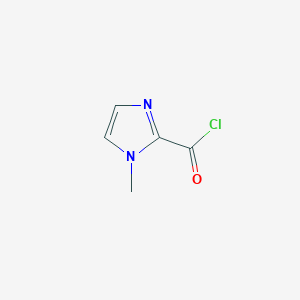

![3-[(4-Chlorophenyl)methyl]-pyridine-4-carboxylic acid](/img/structure/B1613018.png)

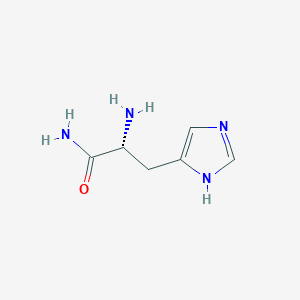
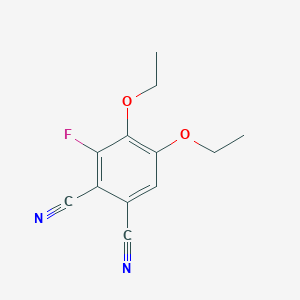
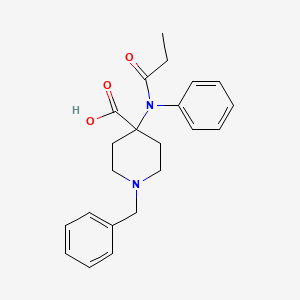
![1-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1613024.png)